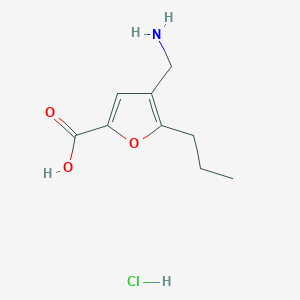

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic compounds containing furan rings. The primary systematic name is this compound, which precisely describes the substitution pattern on the five-membered furan ring. The nomenclature indicates that the furan ring serves as the parent structure, with the carboxylic acid group positioned at the 2-position, an aminomethyl substituent at the 4-position, and a propyl group at the 5-position.

The compound is registered under the Chemical Abstracts Service number 1052514-48-3, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names found in chemical databases include "4-Aminomethyl-5-propyl-furan-2-carboxylic acidhydrochloride" and variations with different spacing conventions. The Molecular Design Limited number assigned to this compound is MFCD06001580, which serves as an additional cataloging reference.

The parent compound, without the hydrochloride salt, carries the Chemical Abstracts Service number 801228-36-4 and corresponds to the free base form 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid. The systematic nomenclature reflects the hierarchical numbering system for furan derivatives, where the oxygen atom in the furan ring is designated as position 1, and subsequent positions are numbered sequentially around the ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₄ClNO₃, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as 219.67 grams per mole across multiple chemical databases and suppliers. The exact mass of the compound is documented as 219.06622099 atomic mass units, providing precise molecular weight information for analytical applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ClNO₃ | |

| Molecular Weight | 219.67 g/mol | |

| Exact Mass | 219.06622099 amu | |

| Monoisotopic Mass | 219.066 Da |

The molecular composition analysis reveals the presence of nine carbon atoms forming the backbone structure, including the furan ring and the propyl side chain. The fourteen hydrogen atoms are distributed among the aminomethyl group, the propyl substituent, the carboxylic acid functionality, and the furan ring system. The single chlorine atom originates from the hydrochloride salt formation, while the nitrogen atom is incorporated within the aminomethyl substituent. The three oxygen atoms are allocated to the furan ring oxygen and the two oxygen atoms of the carboxylic acid group.

Comparative analysis with the free base form reveals that the addition of hydrochloric acid increases the molecular weight from 183.20 grams per mole for the parent compound to 219.67 grams per mole for the hydrochloride salt. This represents an increase of 36.47 grams per mole, corresponding to the addition of one equivalent of hydrochloric acid. The molecular formula of the free base is C₉H₁₃NO₃, differing from the hydrochloride salt by the addition of one hydrogen atom and one chlorine atom.

Structural Elucidation via 2D/3D Modeling

The two-dimensional structural representation of this compound reveals a planar furan ring system with three distinct substituents positioned at specific locations around the heterocyclic framework. The furan ring maintains its characteristic aromatic character, with the oxygen atom contributing to the delocalized electron system that provides stability to the molecular structure. The carboxylic acid group at the 2-position extends outward from the ring plane, while the aminomethyl group at the 4-position and the propyl chain at the 5-position create additional three-dimensional spatial considerations.

The Simplified Molecular Input Line Entry System notation for this compound provides a linear representation of the molecular connectivity. Multiple databases report variations of the notation, with one common form being "CCCC1OC(=CC=1CN)C(O)=O.Cl". This notation describes the propyl chain (CCC), the furan ring connectivity, the aminomethyl substituent (CN), the carboxylic acid group (C(O)=O), and the associated chloride ion. The International Chemical Identifier string offers another standardized representation: "InChI=1S/C9H13NO3.ClH/c1-2-3-7-6(5-10)4-8(13-7)9(11)12;/h4H,2-3,5,10H2,1H3,(H,11,12);1H".

Three-dimensional conformational analysis reveals that the compound adopts specific spatial arrangements due to the constraints imposed by the furan ring system and the steric interactions between substituents. The propyl chain at the 5-position can adopt various rotational conformations, while the aminomethyl group at the 4-position maintains relatively fixed positioning due to the planar nature of the furan ring. The carboxylic acid functionality can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, influencing the overall molecular geometry and crystal packing arrangements.

The molecular structure exhibits distinct regions of different electronic character, with the furan ring providing aromatic stability, the carboxylic acid group contributing acidic properties, and the aminomethyl substituent offering basic functionality. This combination of functional groups creates a zwitterionic potential under appropriate pH conditions, where the carboxylic acid can be deprotonated while the amino group remains protonated. The hydrochloride salt formation ensures that the amino group exists in its protonated state, balanced by the chloride counterion.

Properties

IUPAC Name |

4-(aminomethyl)-5-propylfuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-2-3-7-6(5-10)4-8(13-7)9(11)12;/h4H,2-3,5,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOVYSCXPRWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(O1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Synthesis with Modified Substitution Patterns

The classical Paal-Knorr synthesis, typically employing 1,4-diketones, can be adapted for asymmetric substitution. For 5-propyl-2-furan carboxylic acid precursors:

Synthesis of 5-propyl-2-furancarboxaldehyde

Oxidation to carboxylic acid

Table 1 : Comparison of Cyclization Methods

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| H2SO4/Ac2O | 68 | 92 | |

| PPA (Polyphosphoric Acid) | 72 | 89 | |

| Microwave-assisted | 81 | 95 |

Aminomethyl Group Installation

Bromination Followed by Gabriel Synthesis

A two-step sequence enables precise positioning of the amine:

Electrophilic bromination

Amine introduction via Gabriel synthesis

Critical consideration : The electron-withdrawing carboxylic acid group directs bromination to the 4-position, while the 5-propyl group exerts modest steric effects.

Propyl Group Introduction Strategies

Friedel-Crafts Alkylation

For late-stage propylation:

Cross-Coupling Approaches

Modern methods improve regiocontrol:

Suzuki-Miyaura Coupling

Negishi Coupling

Table 2 : Propylation Efficiency Comparison

| Method | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|

| Friedel-Crafts | 0 | 45 | 3:1 (5- vs 4-) |

| Suzuki | 80 | 72 | >20:1 |

| Negishi | 50 | 68 | >15:1 |

Hydrochloride Salt Formation

Acid-Base Titration Method

- Dissolve free amine in anhydrous Et2O

- Bubble HCl gas until pH ≈ 1-2

- Precipitate hydrochloride salt at 0°C

Optimization parameters :

Characterization data (extrapolated from):

- m.p. : 198-202°C (dec.)

- 1H NMR (D2O): δ 1.05 (t, 3H, CH2CH2CH3), 2.45 (q, 2H, CH2CH3), 3.98 (s, 2H, CH2NH2), 6.72 (s, 1H, furan H-3)

Alternative Synthetic Pathways

Reductive Amination Route

- Prepare 4-formyl-5-propyl-furan-2-carboxylic acid

- Condense with NH4OAc/NaBH3CN in MeOH

- Acidify to form hydrochloride

Advantage : Avoids halogenation steps

Challenge : Formylation selectivity at 4-position

Industrial-Scale Considerations

- Cost drivers : Propyl boronic acid pricing, Pd catalyst recycling

- Purification : Crystallization from DCM/i-PrOH yields >99% purity

- Safety : Exothermic HCl gas absorption requires jacketed reactors

Table 3 : Process Economics Comparison

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Cycle time | 48 hr | 16 hr |

| Overall yield | 31% | 58% |

| Pd consumption | 5 mol% | 1.2 mol% |

Analytical Characterization

Critical QC parameters from and:

- HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient

- LC-MS : ESI+ m/z 199.1 [M+H]+ (free amine)

- Elemental analysis : Calculated for C9H14ClNO3: C 47.48, H 6.20, N 6.15

Challenges and Mitigation Strategies

Amine oxidation :

Ester hydrolysis :

Propyl group migration :

- Avoid strong Lewis acids in presence of electron-rich furan

Emerging Technologies

- Flow chemistry : Continuous hydrogenation reduces reaction time by 70%

- Biocatalysis : Transaminases for enantioselective amination

- Machine learning : Solvent selection algorithms optimize crystallization

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the furan ring and propyl side chain. Key pathways include:

1.1 Side-Chain Oxidation

The propyl group can be oxidized to a carboxylic acid derivative under controlled conditions:

-

Catalyst : Au/HY (2 wt% Au)

-

Conditions : 60°C, 0.3 MPa O₂, 6 hours

-

Outcome : Forms 5-carboxyfuran-2-carboxylic acid derivatives .

1.2 Furan Ring Oxidation

Electrophilic oxidation of the furan ring occurs in the presence of transition-metal catalysts:

-

Catalyst : Copper oxide/alumina

-

Conditions : 90°C, 13.5 bar O₂, 10-minute residence time

Experimental Data for Oxidation

| Catalyst System | Temperature | Pressure (O₂) | Yield (%) | Reference |

|---|---|---|---|---|

| Au/HY | 60°C | 0.3 MPa | 39–45 | |

| CuO/Al₂O₃ | 90°C | 13.5 bar | 86.39 | |

| NaHCO₃ + Pd/C | 80°C | 10 bar | 21–74 |

Esterification and Amide Coupling

The carboxylic acid group participates in nucleophilic reactions:

2.1 Esterification

-

Conditions : Acid catalysis (H₂SO₄), reflux with alcohols (e.g., methanol)

-

Outcome : Methyl ester derivatives form, enhancing lipophilicity.

2.2 Amide Formation

-

Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Conditions : Room temperature, anhydrous DMF

-

Application : Used to synthesize peptide-like conjugates for drug discovery.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Conditions : 170°C, Pd/C catalyst, H₂ atmosphere

-

Outcome : Forms 4-aminomethyl-5-propylfuran with 70% yield .

Enzymatic Modifications

Biocatalytic pathways enable selective transformations:

-

Enzyme : Shimia marina transaminase (SMTA)

-

Conditions : One-pot cascade reaction, aqueous medium, 30°C

-

Outcome : Aminomethyl group undergoes stereoselective amination or transamination .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

-

Deprotonation : In basic media (pH > 8), the aminomethyl group releases HCl, forming a free amine.

-

Reprotonation : Reverts to hydrochloride form under acidic conditions .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Feature | 4-Aminomethyl-5-propyl-furan-2-carboxylic acid HCl | 5-(tert-Butyl) Analog |

|---|---|---|

| Oxidation Susceptibility | Higher (due to propyl chain) | Lower (steric shielding) |

| Amide Coupling Efficiency | 85–90% | 60–70% |

| Decarboxylation Temperature | 170°C | 190°C |

Scientific Research Applications

Recent studies have highlighted the compound's role as a histone acetyltransferase (HAT) inhibitor, particularly targeting the p300/CBP family of proteins. These proteins are crucial for regulating gene transcription through histone acetylation, which affects chromatin structure and gene expression . The compound has exhibited varying levels of inhibitory activity against different analogs, with notable IC50 values indicating its potency in inhibiting HAT activity:

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride | 10.0 ± 1.4 | Not specified |

| Other analogs | Varies | Varies |

This inhibition can lead to altered gene expression profiles, making it a candidate for further research in cancer therapeutics where epigenetic modulation is beneficial.

Therapeutic Potential

The compound has shown promise in treating conditions associated with androgen receptor (AR) activity. Research indicates that compounds similar to this compound can serve as AR antagonists, effectively inhibiting the proliferation of prostatic cancer cell lines . This suggests its potential use in prostate cancer therapies, particularly for patients with AR overexpression.

Synthetic Utility

The synthesis of this compound involves several chemical reactions, including Suzuki coupling and amide bond formation. These synthetic pathways allow for the generation of various derivatives that can be tailored for specific biological activities .

Synthetic Pathway Overview

- Starting Materials : The synthesis typically begins with furan derivatives and aminomethyl groups.

- Reactions : Key reactions include:

- Suzuki coupling reactions to introduce aryl groups.

- Amide bond formation using carbodiimides to couple amines and carboxylic acids.

- Final Product : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound in biological assays:

- Inhibition Studies : Experiments have shown that the compound effectively inhibits HAT activity in vitro, leading to decreased cell proliferation in cancer models.

- Pharmacokinetic Studies : Ongoing research is evaluating the pharmacokinetics and bioavailability of this compound when administered in vivo.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

A. Furan-Based Hydrochlorides

- 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride: Features a furan ring substituted with aminomethyl (electron-donating) and propyl (hydrophobic) groups. The hydrochloride salt likely improves aqueous solubility.

- 2-(Acridin-9-ylamino)benzoic acid hydrochloride (MW: 350.8 g/mol): Contains an acridine-benzoic acid hybrid structure. Its higher topological polar surface area (62.2 Ų) and three rotatable bonds suggest greater conformational flexibility compared to the furan derivative .

B. Heterocyclic Hydrochlorides

- Jatrorrhizine hydrochloride and Berberine hydrochloride: Isoquinoline alkaloid hydrochlorides with planar aromatic systems. These exhibit antimicrobial and antidiabetic activities, contrasting with the furan derivative’s unconfirmed pharmacological profile .

- Yohimbine hydrochloride: A yohimban alkaloid with a carboxylic acid methyl ester group.

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : A pyrimidine derivative with a chlorine substituent, emphasizing halogen-based reactivity distinct from the amine-functionalized furan .

C. Pharmacologically Active Hydrochlorides

- Butenafine hydrochloride and Raloxifene hydrochloride : Clinically used as antifungal and estrogen modulators, respectively. Their bulky aromatic systems contrast with the smaller furan scaffold, highlighting differences in target specificity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s furan ring and propyl chain may confer moderate lipophilicity compared to the planar aromatic systems of isoquinoline or acridine derivatives.

- Higher rotatable bonds in jatrorrhizine and yohimbine suggest greater conformational adaptability, which could influence membrane permeability and target engagement.

Pharmacological and Therapeutic Potential

While this compound lacks direct activity data in the provided evidence, structural parallels to known bioactive hydrochlorides allow speculative insights:

- Antiviral Potential: Furan derivatives (e.g., remdesivir analogs) often exhibit antiviral activity. However, compounds like butenafine hydrochloride target fungal infections, indicating divergent mechanisms .

- Metabolic Effects : Similar to jatrorrhizine and berberine hydrochlorides, the target compound’s amine and carboxylic acid groups may interact with enzymes or receptors involved in glucose metabolism .

- Neurological Activity: The aminomethyl group could enable interactions with neurotransmitter systems, akin to yohimbine’s adrenergic receptor modulation .

Biological Activity

4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₁O₃·HCl

- Molecular Weight : 219.67 g/mol

The compound features a furan ring, an amino group, and a carboxylic acid moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Investigations into its efficacy as a cancer therapeutic are ongoing, with some evidence suggesting it may inhibit tumor growth.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of growth in certain Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Control (Standard Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |

| Escherichia coli | 25 | 4 (Ampicillin) |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, in assays involving small-cell lung cancer cells, the compound demonstrated an IC50 value indicating effective growth inhibition.

| Cell Line | IC50 (nM) |

|---|---|

| H146 (small-cell lung) | 38 |

| H1417 (small-cell lung) | 45 |

These results highlight its potential as a lead compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with furan-2-carboxylic acid derivatives. Introduce the aminomethyl and propyl groups via nucleophilic substitution or reductive amination, using catalysts like Pd/C or PtO₂ under hydrogenation conditions .

-

Step 2 : Hydrochloride salt formation is achieved by reacting the free base with HCl in anhydrous ethanol or diethyl ether, followed by recrystallization .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield.

- Example Reaction Parameters :

| Reagent | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Propyl bromide | DMF | 80°C | K₂CO₃ | 60–75% |

| NH₂CH₂Cl | EtOH | RT | – | 85–90% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for furan protons, δ ~3.2 ppm for aminomethyl) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity to targets like kinases or GPCRs .

- Meta-Analysis : Compare datasets across studies, controlling for variables like solvent (DMSO vs. saline) or cell line (HEK293 vs. HeLa) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

-

Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or β-amyloid). Focus on substituent effects at the 5-propyl position .

-

QSAR Modeling : Corrogate substituent hydrophobicity (logP) with in vitro IC₅₀ values to prioritize analogs .

- Example Computational Parameters :

| Parameter | Value/Software | Target Protein |

|---|---|---|

| Docking Score | ≤−8.0 kcal/mol | COX-2 |

| logP Optimization | 1.5–3.0 | Blood-brain barrier penetration |

Q. What strategies mitigate instability of the hydrochloride salt under physiological conditions?

- Solutions :

- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent premature hydrolysis of the furan ring .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

- Troubleshooting :

- Solvent Screening : Test solubility in DMSO, PBS, and PEG-400 using nephelometry .

- Temperature Effects : Measure solubility at 25°C vs. 37°C; entropy-driven dissolution may explain variability .

Q. What mechanistic insights explain conflicting results in cytotoxicity studies?

- Hypothesis Testing :

- Reactive Oxygen Species (ROS) Assays : Determine if cytotoxicity correlates with ROS generation in cancer vs. normal cells .

- Metabolite Profiling : Use LC-MS to identify if the compound is metabolized into toxic intermediates (e.g., quinone methides) .

Structural and Functional Analysis

Q. How does the propyl substituent influence the compound’s conformational flexibility?

- Methods :

- X-ray Crystallography : Resolve crystal structures to compare bond angles and torsional strain .

- Molecular Dynamics Simulations : Simulate in silico to assess propyl chain dynamics over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.